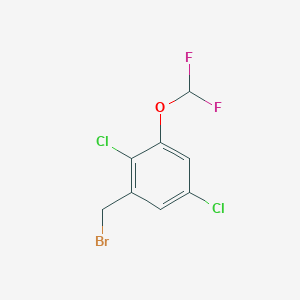

2,5-Dichloro-3-(difluoromethoxy)benzyl bromide

Description

2,5-Dichloro-3-(difluoromethoxy)benzyl bromide (CAS: 1017779-41-7) is a halogenated aromatic compound featuring a benzyl bromide core substituted with two chlorine atoms at the 2- and 5-positions and a difluoromethoxy group at the 3-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the chlorine atoms influence reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

1-(bromomethyl)-2,5-dichloro-3-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJRIIYAQLQDNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)benzyl bromide is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClFO, with a molecular weight of approximately 313.02 g/mol. The presence of chlorine and bromine atoms, along with a difluoromethoxy group, contributes to its unique chemical properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic amino acid residues in proteins. This interaction can inhibit the function of enzymes and other proteins, making it a candidate for drug development focused on enzyme inhibition and receptor modulation.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in biochemical pathways. For example, compounds with similar structures have shown promise as inhibitors of proteases relevant to viral replication .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Inhibition Studies : A study identified several compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), which plays a crucial role in viral replication. While specific data on this compound was not detailed, related compounds demonstrated IC50 values indicating effective inhibition .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the halogenation pattern significantly influence the biological activity of similar compounds. The presence of electron-withdrawing groups like chlorine and fluorine can enhance potency against specific targets .

Data Table: Biological Activity Overview

Scientific Research Applications

Chemistry

-

Intermediate in Organic Synthesis :

- Used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- It facilitates nucleophilic substitution reactions, allowing for the introduction of different functional groups.

-

Reagent in Organic Transformations :

- Acts as a reagent in various chemical reactions, including oxidation and reduction processes.

Biology

-

Enzyme Inhibition Studies :

- Investigated for its potential to inhibit specific enzymes by forming covalent bonds with nucleophilic residues in active sites.

- The compound's reactivity allows it to block substrate binding and catalysis effectively.

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against various bacterial strains.

- A study reported minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 15 Pseudomonas aeruginosa 20

Medicine

-

Drug Development :

- Explored as a precursor for potential therapeutic agents, particularly in developing anti-inflammatory and anticancer drugs.

- Its unique structural features contribute to its efficacy as a drug candidate.

-

Case Study on Anticancer Properties :

- Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines through specific molecular pathways.

- A study highlighted its effectiveness against breast cancer cells, demonstrating significant cytotoxicity at low concentrations.

Comparison with Similar Compounds

Dichlorinated Benzyl Bromides

2,5-Dichlorobenzyl Bromide (CAS: 85482-13-9):

- Molecular Weight : 239.92 g/mol

- Physical Properties : Melting point (mp) = 42°C .

- Reactivity : The absence of electron-withdrawing groups like difluoromethoxy results in shorter C–Br bond lengths (1.95–1.98 Å) compared to substituted analogs, as observed in crystallographic studies. The torsion angle between the aromatic ring and C–Br bond is closer to 90°, reducing steric hindrance and favoring reactivity in alkylation reactions .

- 3,4-Dichlorobenzyl Bromide (CAS: 18880-04-1): Molecular Weight: 239.92 g/mol Physical Properties: Boiling point (bp) = 116–119°C at 1 mmHg .

| Compound | CAS | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key Substituents |

|---|---|---|---|---|---|

| 2,5-Dichlorobenzyl Bromide | 85482-13-9 | 239.92 | 42 | – | 2-Cl, 5-Cl |

| 3,4-Dichlorobenzyl Bromide | 18880-04-1 | 239.92 | – | 116–119 (1 mmHg) | 3-Cl, 4-Cl |

| Target Compound | 1017779-41-7 | 280.44* | – | – | 2-Cl, 3-OCHF2, 5-Cl |

*Calculated based on molecular formula C₈H₅BrCl₂F₂O.

Difluorinated Benzyl Bromides

Key Differences :

- The target compound’s difluoromethoxy group (–OCHF₂) introduces both steric bulk and electron-withdrawing effects, which are absent in purely difluorinated analogs. This group may reduce hydrolysis rates compared to non-ether analogs like 2,5-difluorobenzyl bromide .

Mixed Halogenated and Trifluoromethoxy Derivatives

- 3-Chloro-4-(trifluoromethoxy)benzyl Bromide (CAS: Not explicitly listed): Synthesis: Prepared via nucleophilic substitution using phthalimide and potassium carbonate in DMF . Applications: Intermediate in bioactive molecule synthesis (e.g., compound 22 in ).

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl Bromide :

Structural and Reactivity Insights

- Bond Parameters : Substituted benzyl bromides exhibit elongated C–CH₂ (1.52–1.55 Å) and C–Br bonds (1.97–2.01 Å) compared to unsubstituted benzyl bromide (C–Br: ~1.95 Å). The torsion angle (C–Ar–CH₂–Br) near 90° in substituted derivatives reduces conjugation, enhancing leaving-group ability .

- Synthetic Considerations: The difluoromethoxy group in the target compound may require anhydrous conditions to prevent hydrolysis, a challenge less pronounced in dichloro or difluoro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.